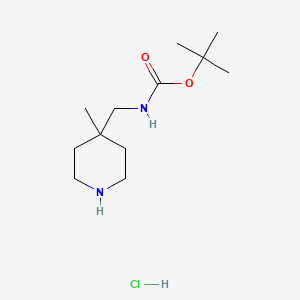

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride

Description

BenchChem offers high-quality 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12;/h13H,5-9H2,1-4H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUPLVYPVUYJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)CNC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Boc-aminomethyl)-4-methylpiperidine Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride, a specialized piperidine derivative that serves as a crucial intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and applications, offering field-proven insights into its strategic importance in the synthesis of complex pharmaceutical agents.

Core Compound Identification and Properties

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride, systematically named tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate hydrochloride, is a bifunctional organic molecule. It incorporates the structurally significant piperidine scaffold, a geminal methyl group that imparts unique conformational constraints, and a Boc-protected primary amine, which is essential for controlled, sequential chemical modifications.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a reliable reagent for multi-step synthetic campaigns.

Chemical Structure and Key Identifiers

The molecular structure features a piperidine ring substituted at the 4-position with both a methyl group and a Boc-protected aminomethyl group.

Caption: 2D Structure of 4-(Boc-aminomethyl)-4-methylpiperidine Hydrochloride.

Physicochemical and Spectroscopic Data

The essential properties of this reagent are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 264.8 g/mol | [1] |

| Molecular Formula | C₁₂H₂₅ClN₂O₂ | [1] |

| CAS Number | 1523618-21-4 | [1] |

| IUPAC Name | tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate hydrochloride | [1] |

| Appearance | White solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry, dark place | [1][2] |

Synthesis and Purification: A Strategic Approach

The synthesis of 4-substituted piperidines is a well-established area of organic chemistry, driven by the prevalence of this motif in bioactive molecules[3][4]. The synthesis of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is a multi-step process that requires careful control to achieve high yield and purity.

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic strategy involves the construction of the key 4,4-disubstituted piperidine core, followed by functional group manipulation. The Curtius rearrangement is a powerful tool for converting a carboxylic acid to a Boc-protected amine, and it serves as a key step in a plausible synthetic route starting from a suitably protected isonipecotic acid derivative[4].

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for the synthesis of similar compounds[5].

Step 1: Synthesis of tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate

-

To a solution of 1-benzoyl-4-methylpiperidine-4-carboxylic acid in anhydrous toluene, add triethylamine, followed by the dropwise addition of diphenylphosphoryl azide (DPPA).

-

Heat the mixture to reflux for 2-3 hours until the evolution of nitrogen gas ceases.

-

Add anhydrous tert-butanol and continue to reflux overnight.

-

Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate.

Step 2: Deprotection to Yield the Free Base

-

Dissolve the intermediate from Step 1 in ethanol.

-

Add a 6 N aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux for 8-12 hours, monitoring the reaction by TLC or LC-MS[5].

-

Upon completion, cool the mixture and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the free base, tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate, as a solid or oil[2][6].

Step 3: Hydrochloride Salt Formation

-

Dissolve the free base in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Slowly add a solution of HCl (e.g., 2M in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Analytical Characterization for Quality Assurance

Ensuring the identity and purity of this building block is critical for its successful application in drug synthesis. A combination of analytical techniques should be employed for comprehensive characterization.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the tert-butyl group (~1.4 ppm), piperidine ring protons, the methyl group, and the aminomethyl protons. | Confirms the molecular structure and proton environment. |

| ¹³C NMR | Resonances for all 12 unique carbon atoms, including the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. | Verifies the carbon skeleton. |

| Mass Spec (ESI+) | A prominent ion peak corresponding to the free base [M+H]⁺ at m/z 229.19. | Confirms the molecular weight of the cationic portion. |

| HPLC/UPLC | A single major peak, with purity typically >97%. | Quantifies purity and detects any residual starting materials or byproducts.[7] |

| FT-IR | Characteristic stretches for N-H (carbamate), C=O (carbamate), and C-H bonds. | Identifies key functional groups. |

Applications in Research and Drug Development

The strategic value of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride lies in its role as a versatile building block for introducing the 4-methyl-4-(aminomethyl)piperidine moiety into larger, more complex molecules[8]. This scaffold is found in a range of pharmacologically active agents.

Role as a Privileged Scaffold

Piperidine derivatives are among the most important fragments in drug design, present in numerous approved pharmaceuticals[3]. The 4,4-disubstituted pattern allows for the creation of spirocyclic systems or for the precise orientation of substituents in three-dimensional space, which is critical for optimizing binding to biological targets.

Key Therapeutic Areas

This building block is instrumental in the synthesis of compounds targeting a variety of diseases:

-

Oncology: As a precursor in the synthesis of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors, which are being investigated for the treatment of certain cancers and inflammatory diseases[9].

-

Neurological Disorders: Used in the development of orexin receptor antagonists for the treatment of insomnia and other sleep disorders[9].

-

Infectious Diseases: Serves as a key intermediate for CCR5 antagonists, a class of antiretroviral drugs used to treat HIV infection[4].

Caption: General scheme for the utilization of the title compound in synthesis.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The free base is also reported to be harmful if swallowed[6].

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C[1]. The hydrochloride salt is generally more stable and less hygroscopic than its corresponding free base.

Conclusion

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is more than just a chemical reagent; it is a key enabling tool for medicinal chemists. Its carefully designed structure provides a reliable and versatile platform for accessing novel chemical matter, particularly in the synthesis of complex piperidine-containing drug candidates. A thorough understanding of its properties, synthesis, and handling is paramount for its effective use in advancing drug discovery programs.

References

-

PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

-

Kozlov, N. G., Popova, L. A., & Gaidukevich, O. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6536. Available at: [Link]

-

Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 199-206. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

ResearchGate. (2022). (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

-

SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

-

PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]

-

PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3529-3533. Available at: [Link]

Sources

- 1. tert-Butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate hydrochloride 97% | CAS: 1523618-21-4 | AChemBlock [achemblock.com]

- 2. 1158759-03-5|tert-Butyl ((4-methylpiperidin-4-yl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 [chemicalbook.com]

- 6. tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate | C12H24N2O2 | CID 70650847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

The Strategic Role of 4-(Boc-aminomethyl)-4-methylpiperidine Hydrochloride: A Technical Guide for Advanced Synthesis

Introduction: Engineering Molecular Complexity with a Versatile Building Block

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride has emerged as a particularly valuable and versatile intermediate. Its utility stems from a unique combination of structural features: a conformationally constrained piperidine ring, a strategically placed gem-dialkyl substitution, and orthogonally protected amino functionalities.

This technical guide provides an in-depth analysis of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride, moving beyond a simple catalog of reactions to explore the causal relationships between its structure and its function in synthesis. We will dissect the strategic importance of each molecular component, provide field-proven experimental protocols, and illustrate its application in the synthesis of high-value compounds, such as advanced CCR5 receptor antagonists.

Physicochemical and Structural Characteristics

A thorough understanding of a building block's physical and chemical properties is the foundation for its effective use. 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is a white to off-white solid, valued for its stability and ease of handling in a laboratory setting. The hydrochloride salt form significantly enhances its solubility in polar solvents compared to the free base.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate hydrochloride | Inferred from constituent parts |

| CAS Number | 1158759-03-5 (for free base) | [1] |

| Molecular Formula | C₁₂H₂₅ClN₂O₂ | Calculated from free base |

| Molecular Weight | 264.80 g/mol | Calculated from free base |

| Appearance | White to off-white solid | Typical for amine HCl salts |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [1] |

Note: Properties are for the hydrochloride salt unless otherwise specified. Data for the exact hydrochloride salt is sparse; some data is inferred from the free base.

Dissecting the Molecular Architecture: A Trifecta of Functionality

The efficacy of this building block can be attributed to three key structural motifs, each conferring distinct advantages to the synthetic chemist.

Caption: General synthetic workflow using the title building block.

Field-Proven Experimental Protocols

The following protocols are provided as robust, validated starting points for the synthetic manipulation of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride.

Protocol 1: Boc Group Deprotection

This procedure details the quantitative removal of the Boc protecting group to liberate the primary amine, which is then typically used immediately in a subsequent reaction.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group by protonating the carbamate and facilitating the elimination of isobutylene and carbon dioxide. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the starting material and the TFA. The reaction is performed at room temperature as it is typically rapid and complete within a few hours. Post-reaction, the excess TFA and DCM are removed in vacuo, and the resulting trifluoroacetate salt is often used directly or after a basic workup to yield the free amine.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. Caution: The reaction can be exothermic and may evolve gas (CO₂).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue, the trifluoroacetate salt of 4-(aminomethyl)-4-methylpiperidine, can often be used in the next step without further purification.

-

(Optional) Free Base Isolation: To isolate the free diamine, dissolve the residue in water, basify to pH >12 with aqueous NaOH, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base as an oil or low-melting solid.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol describes a general procedure for coupling the deprotected primary amine with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Rationale: Direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. [2]Coupling reagents are required to activate the carboxylic acid. [3]EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. [4][2]This intermediate is susceptible to nucleophilic attack by the primary amine of the piperidine building block. HOBt is often added as an additive to suppress side reactions (like N-acylurea formation) and minimize racemization if the carboxylic acid is chiral, by forming a more stable HOBt-ester intermediate. [4]A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to scavenge the acid produced during the reaction and ensure the primary amine remains nucleophilic.

Step-by-Step Methodology:

-

Acid Activation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.

-

Base Addition: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes to allow for the formation of the active ester.

-

Amine Addition: Add a solution of the deprotected 4-(aminomethyl)-4-methylpiperidine (from Protocol 1, approx. 1.1 eq) in the same solvent to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.

Safety and Handling

While specific data for the title compound is limited, related aminopiperidine derivatives are known to be irritants. Standard laboratory safety precautions should be observed.

-

Hazard Statements (Inferred from similar compounds): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [3]* Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from incompatible materials such as strong oxidizing agents. [1]

Conclusion and Future Outlook

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is more than just an intermediate; it is a strategically designed building block that offers synthetic chemists a reliable and efficient route to complex, high-value molecules. The combination of a conformationally constrained, metabolically shielded piperidine core with a versatile, orthogonally protected primary amine makes it an invaluable asset, particularly in the fields of CNS disorders and infectious diseases. As the demand for structurally novel and potent therapeutic agents continues to grow, the application of sophisticated, purpose-built scaffolds like this one will undoubtedly play an increasingly critical role in accelerating the drug discovery process.

References

-

Deng, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3533-3537. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate. Retrieved from [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

-

Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408. Available at: [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116853. Available at: [Link]

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

Blagoeva, I. B., et al. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2479-2486. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of High Purity N-Methyl-4-Piperidinemethanol in Pharmaceutical Innovation. Retrieved from [Link]

- De Clercq, E. (2009). CCR5 antagonists as anti-HIV-1 agents. Antiviral Research, 83(3), 209-220.

-

Liu, H., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(20), 3343-3353. Available at: [Link]

Sources

- 1. 1158759-03-5|tert-Butyl ((4-methylpiperidin-4-yl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH) [mdpi.com]

- 3. tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate | C12H24N2O2 | CID 70650847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... - ChEMBL [ebi.ac.uk]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its frequent appearance in a vast array of clinically successful drugs has earned it the esteemed status of a "privileged scaffold."[3][4][5] This guide provides a comprehensive technical exploration of the piperidine moiety, delving into its fundamental physicochemical properties, conformational intricacies, and profound impact on pharmacology. We will examine its role in enhancing drug-like properties, explore key therapeutic applications with illustrative case studies of blockbuster drugs, and detail robust synthetic strategies for its incorporation and derivatization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the enduring importance of the piperidine scaffold in the design and discovery of novel therapeutics.

The Piperidine Moiety: A Profile of a Privileged Scaffold

The prevalence of the piperidine nucleus in pharmaceuticals is not a matter of chance; it is a direct consequence of its advantageous structural and physicochemical characteristics.[6][7][8][9] This section will dissect the key features that contribute to its "privileged" status.

Structural and Physicochemical Properties

The piperidine ring is a saturated heterocycle with the molecular formula (CH₂)₅NH.[10][11] Its fundamental properties are pivotal to its role in drug design:

-

Three-Dimensionality and Conformational Flexibility: Unlike its aromatic counterpart, pyridine, the sp³-hybridized carbon atoms of piperidine afford a non-planar, chair-like conformation. This three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] The ring's ability to undergo chair-flipping provides conformational flexibility, which can be crucial for binding to dynamic protein pockets.

-

Basicity and Hydrogen Bonding: The nitrogen atom in the piperidine ring is basic (pKa of the conjugate acid is ~11.22), allowing it to be protonated at physiological pH.[10] This positive charge can form strong ionic interactions with acidic residues in target proteins. The nitrogen also acts as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, further enhancing binding affinity and specificity.[3][]

-

Modulation of Lipophilicity and Solubility: The piperidine scaffold itself is relatively polar and water-soluble.[] However, the introduction of various substituents on the ring or the nitrogen atom allows for the fine-tuning of a molecule's lipophilicity (logP). This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.[3]

-

Metabolic Stability: The piperidine ring is generally more metabolically stable than many other heterocyclic systems.[3] However, the positions adjacent to the nitrogen atom can be susceptible to metabolism. This understanding allows medicinal chemists to strategically block or modify these positions to enhance metabolic stability.[3]

The "Privileged Scaffold" Concept in Action

The combination of these properties makes the piperidine ring a versatile framework for building molecules with desired pharmacological profiles. It can serve as a rigid scaffold to orient functional groups, a basic center for target interaction, and a means to improve pharmacokinetic properties.

Pharmacological Significance Across Therapeutic Areas

The piperidine scaffold is a common feature in drugs targeting a wide spectrum of diseases, underscoring its broad utility in medicinal chemistry.[6][11]

Central Nervous System (CNS) Disorders

The ability of piperidine-containing compounds to traverse the blood-brain barrier has made them particularly valuable in the development of CNS-active drugs.[3][13]

-

Antipsychotics: Many successful antipsychotic drugs, such as Risperidone and Haloperidol , feature a piperidine moiety.[10][13] The basic nitrogen of the piperidine is often crucial for binding to dopamine D2 and serotonin 5-HT2A receptors, the primary targets for these drugs.

-

Analgesics: The piperidine ring is a core component of potent opioid analgesics like Fentanyl and Pethidine (Meperidine) .[10] In these molecules, the piperidine scaffold mimics the essential pharmacophoric elements of morphine, enabling strong binding to opioid receptors.

-

Alzheimer's Disease: Donepezil , a leading treatment for Alzheimer's disease, contains a piperidine ring that plays a key role in its inhibitory activity against acetylcholinesterase.[11][13]

The following diagram illustrates the central role of piperidine-containing drugs in modulating key CNS targets.

Caption: Interaction of Piperidine Drugs with CNS Targets.

Oncology

Piperidine derivatives have emerged as important agents in cancer therapy, targeting various signaling pathways involved in tumor growth and proliferation.[7][9][14]

-

Kinase Inhibitors: The piperidine ring is present in several targeted cancer therapies that inhibit protein kinases. For instance, Crizotinib , an ALK/ROS1 dual inhibitor, incorporates a piperidine moiety that contributes to its overall pharmacological properties, even though it may not directly interact with the kinase active site.[1][7]

-

Modulators of Cell Signaling: Piperidine-containing compounds can modulate crucial signaling pathways like STAT-3, NF-κB, and PI3K/Akt, which are often dysregulated in cancer.[14]

Infectious Diseases

The piperidine scaffold is also found in drugs used to combat infectious agents.

-

Antiviral Agents: Some piperidine derivatives have shown activity against various viruses.[6][11]

-

Antibacterial and Antifungal Agents: The piperidine nucleus has been incorporated into novel antibacterial and antifungal compounds, demonstrating its potential in addressing the challenge of antimicrobial resistance.[4][15][16]

Synthesis of Piperidine Scaffolds: Key Methodologies

The widespread use of piperidine in drug discovery has driven the development of numerous synthetic methods for its construction and functionalization.[1][2][8]

Hydrogenation of Pyridine Derivatives

One of the most common and direct methods for synthesizing piperidines is the catalytic hydrogenation of corresponding pyridine precursors.[1]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

-

Reaction Setup: A solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The reaction mixture is stirred vigorously at a specific temperature (ranging from ambient to elevated temperatures) for a predetermined time (typically 2-24 hours).

-

Work-up and Purification: Upon reaction completion (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure, and the resulting crude piperidine derivative is purified by an appropriate method, such as column chromatography or recrystallization.

The choice of catalyst, solvent, temperature, and pressure can influence the stereoselectivity of the reduction, particularly for substituted pyridines.[1]

The following diagram outlines the general workflow for the synthesis and purification of a piperidine derivative via pyridine hydrogenation.

Caption: Pyridine Hydrogenation Workflow.

Cyclization Strategies

Intramolecular cyclization reactions provide another powerful approach to construct the piperidine ring. These methods often allow for greater control over the substitution pattern and stereochemistry. Examples include reductive amination of δ-ketoamines and intramolecular hydroamination of unsaturated amines.[1]

Structure-Activity Relationship (SAR) and Drug Design

The substitution pattern on the piperidine ring plays a critical role in determining the biological activity and pharmacokinetic properties of a drug candidate.[17][18] Medicinal chemists systematically explore the SAR by introducing various substituents at different positions of the ring.

Table 1: Influence of Piperidine Substitution on Pharmacological Activity (Illustrative Examples)

| Drug Class | Parent Scaffold | Substitution Position | Effect of Substitution | Reference |

| Opioid Agonists | 4-Anilidopiperidine | N-alkylation | Increased potency | [17] |

| Antipsychotics | Phenylpiperidine | 4-substitution with a long chain | Enhanced D2 receptor affinity | [13] |

| Cocaine Analogs | Piperidine-based | N-modification and ester replacement | Altered dopamine transporter affinity and selectivity | [19][20] |

Conclusion and Future Perspectives

The piperidine scaffold continues to be a mainstay in medicinal chemistry due to its remarkable combination of favorable properties. Its three-dimensional structure, basicity, and tunable lipophilicity provide a robust framework for the design of potent and selective therapeutic agents. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate that the piperidine ring will remain a critical building block in the development of the next generation of innovative medicines. The exploration of novel substitution patterns, stereochemical arrangements, and bioisosteric replacements will undoubtedly unlock new therapeutic opportunities for this truly privileged scaffold.

References

- Benchchem. (n.d.). Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

- ResearchGate. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF.

- PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.

- BOC Sciences. (n.d.). Piperidines - Building Block.

- ResearchGate. (n.d.). Piperidine derivative (57) as anti-SARS-CoV-2 agent.

- PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (2021). Piperidine nucleus in the field of drug discovery.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- Wikipedia. (n.d.). Piperidine.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.

- Wikipedia. (n.d.). Epibatidine.

- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF.

- Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- PubMed Central. (2019). Piper betel Compounds Piperidine, Eugenyl Acetate, and Chlorogenic Acid Are Broad-Spectrum Anti-Vibrio Compounds that Are Also Effective on MDR Strains of the Pathogen.

- ACS Publications. (n.d.). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists.

- ACS Publications. (1992). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement.

- ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives.

- PubMed. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles.

- ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties.

- Journal of Pure and Applied Microbiology. (2020). Epidemiological Study of Multidrug Resistant and Efficiency of Piperidine Compounds against Hospital Acquired Opportunistic Pathogens in Tamil Nadu, India.

- Benchchem. (n.d.). The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure- Activity Relationship of Piperidine-Morpholine Compounds.

- PubMed. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. ijnrd.org [ijnrd.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piper betel Compounds Piperidine, Eugenyl Acetate, and Chlorogenic Acid Are Broad-Spectrum Anti-Vibrio Compounds that Are Also Effective on MDR Strains of the Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbiologyjournal.org [microbiologyjournal.org]

- 17. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Spiropiperidines Using 4-(Boc-aminomethyl)-4-methylpiperidine Hydrochloride

Introduction: The Significance of Spiropiperidines in Modern Drug Discovery

Spiropiperidines represent a class of saturated heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and potent interactions with biological targets. The rigid nature of the spirocyclic core reduces the conformational flexibility of a molecule, which can lead to improved binding affinity and selectivity for target proteins.[1][2] Consequently, spiropiperidine motifs are increasingly incorporated into novel therapeutic agents across a range of disease areas, including central nervous system disorders, oncology, and infectious diseases.

This application note provides a detailed, field-proven guide for the synthesis of spiropiperidines, utilizing the readily available and versatile building block, 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride. We will explore a robust and adaptable synthetic strategy centered around an intramolecular cyclization approach, offering researchers a practical pathway to this valuable class of compounds.

Strategic Approach: Intramolecular Cyclization for Spirocycle Formation

The synthesis of the spiropiperidine core from 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is strategically designed as a three-step process. This approach provides a high degree of control and adaptability, allowing for the synthesis of a variety of spiropiperidine derivatives.

Caption: Overall synthetic workflow for spiropiperidine synthesis.

The causality behind this experimental design is as follows:

-

N-Alkylation: The secondary amine of the piperidine ring is first functionalized with a carefully chosen bifunctional electrophile. This "tethering" step introduces the necessary atoms that will ultimately form the second ring of the spirocycle.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the primary aminomethyl side chain is selectively removed under acidic conditions. This unmasks the nucleophilic primary amine required for the subsequent cyclization.

-

Intramolecular Cyclization: The liberated primary amine undergoes an intramolecular nucleophilic attack on the electrophilic center of the tether, thereby forging the spirocyclic ring system.

This modular approach allows for the synthesis of diverse spiropiperidines by simply varying the bifunctional electrophile used in the initial N-alkylation step.

Experimental Protocols

Protocol 1: Synthesis of a Spiro[piperidine-4,3']pyrrolidin-2'-one Derivative

This protocol details the synthesis of a spiropiperidine-lactam, a common scaffold in medicinal chemistry. The key transformation involves an initial Michael addition of the deprotected primary amine to an α,β-unsaturated ester, followed by spontaneous intramolecular lactamization.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of a spiro-pyrrolidinone.

Step 1: N-Alkylation with Ethyl Acrylate

-

Rationale: This step introduces the three-carbon unit that will form the pyrrolidinone ring. The reaction is a standard aza-Michael addition of the piperidine nitrogen to the electron-deficient alkene of ethyl acrylate.

| Reagent/Solvent | Molar Eq. | Purity | Supplier Example |

| 4-(Boc-aminomethyl)-4-methylpiperidine HCl | 1.0 | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | 2.2 | ≥99.5% | Fisher Scientific |

| Ethyl acrylate | 1.1 | 99% | Acros Organics |

| Methanol (MeOH) | - | Anhydrous | J.T. Baker |

Procedure:

-

To a solution of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride (1.0 eq) in anhydrous methanol, add triethylamine (2.2 eq) at room temperature. Stir for 15 minutes to neutralize the hydrochloride and liberate the free base.

-

Add ethyl acrylate (1.1 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-alkylated intermediate.

Step 2: Boc Deprotection

-

Rationale: Acid-mediated cleavage of the Boc group is a standard and efficient method to deprotect the primary amine. Trifluoroacetic acid (TFA) is commonly used for its volatility, which simplifies workup.

| Reagent/Solvent | Concentration/Purity |

| N-Alkylated Intermediate | - |

| Dichloromethane (DCM) | Anhydrous |

| Trifluoroacetic Acid (TFA) | ≥99% |

Procedure:

-

Dissolve the N-alkylated intermediate from Step 1 in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% solution in DCM) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. The crude product is the TFA salt of the deprotected amine.

Step 3: Intramolecular Cyclization (Lactamization)

-

Rationale: The deprotected primary amine undergoes a spontaneous intramolecular Michael addition to the α,β-unsaturated ester, followed by cyclization to form the stable five-membered lactam ring. The reaction is often driven to completion by heating in a suitable solvent.

| Reagent/Solvent | Purity |

| Deprotected Amine (TFA salt) | - |

| Triethylamine (TEA) | ≥99.5% |

| Toluene | Anhydrous |

Procedure:

-

Suspend the crude TFA salt of the deprotected amine in anhydrous toluene.

-

Add triethylamine (2.0-3.0 eq) to neutralize the TFA salt and liberate the free amine.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 6-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the desired spiro[piperidine-4,3']pyrrolidin-2'-one.

Self-Validation and Trustworthiness

The protocols described are designed to be self-validating through standard analytical techniques at each stage.

-

Reaction Monitoring: TLC and LC-MS are crucial for monitoring the progress of each reaction, ensuring the consumption of starting materials and the formation of the desired product.

-

Intermediate Characterization: While purification of the N-alkylated intermediate is recommended for optimal results in the subsequent steps, it is essential to confirm its identity and purity using techniques such as ¹H NMR and Mass Spectrometry.

-

Final Product Confirmation: The structure and purity of the final spiropiperidine product should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and, if possible, X-ray crystallography.

Conclusion and Future Directions

The use of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride as a starting material provides a versatile and efficient entry point for the synthesis of a wide array of spiropiperidine derivatives. The modular nature of the described synthetic strategy allows for the introduction of diverse functionalities by varying the N-alkylating agent. This adaptability makes it a valuable tool for medicinal chemists and drug development professionals in the exploration of novel chemical space and the generation of new intellectual property. Future work could focus on the development of stereoselective variations of these cyclization reactions to access enantiomerically pure spiropiperidines, which is often a critical requirement for pharmaceutical applications.

References

- Zhang, M., et al. (2021). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bioorganic & Medicinal Chemistry Letters, 34, 127759.

- Griggs, S. D., et al. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(43), 8038-8054.

- PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.

- Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 358-365.

- Cernak, T., et al. (2016). The medicinal chemist's guide to the synthesis of spirocycles. Bioorganic & Medicinal Chemistry Letters, 26(1), 1-13.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Krapcho, A. P. (2007). Recent synthetic applications of the Krapcho dealkoxycarbonylation reaction. Tetrahedron, 63(44), 10853-10883.

- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

Sources

Application Notes and Protocols for the Utilization of 4-(Boc-aminomethyl)-4-methylpiperidine Hydrochloride in Library Synthesis

Introduction: A Privileged Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the rapid generation of diverse and structurally complex small molecule libraries is paramount to the identification of novel therapeutic agents. The piperidine moiety is a quintessential example of a "privileged scaffold," appearing in a vast array of approved pharmaceuticals due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Within this class of building blocks, 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride emerges as a particularly strategic reagent for library synthesis.

The presence of a gem-dimethyl group at the 4-position introduces conformational rigidity and can enhance metabolic stability by blocking potential sites of oxidation. The primary amine, protected as a tert-butyloxycarbonyl (Boc) carbamate, provides a stable yet readily cleavable handle for subsequent diversification. This bifunctional nature, with the piperidine nitrogen and the deprotected primary amine offering orthogonal points for chemical modification, allows for the systematic exploration of chemical space. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride in the synthesis of compound libraries, complete with detailed protocols, mechanistic insights, and data presentation.

Key Physicochemical Properties and Handling

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | |

| Molecular Weight | 250.77 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, methanol, and DMSO | [1] |

| Storage | Store at 2-8°C, keep dry |

Safety and Handling: 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is an irritant.[2] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

Core Synthetic Strategies and Reaction Mechanisms

The synthetic utility of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride in library synthesis revolves around three primary transformations:

-

N-Alkylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring can be readily functionalized through reactions such as reductive amination or direct alkylation.

-

Boc-Deprotection and Functionalization of the Primary Amine: The acid-labile Boc group can be selectively removed to liberate the primary aminomethyl group, which can then be acylated, sulfonylated, or otherwise modified.

-

Orthogonal Diversification: A combination of the above strategies allows for the creation of libraries with diversity at two distinct points of the molecule.

The Critical Role of the Hydrochloride Salt

It is imperative to recognize that this building block is supplied as a hydrochloride salt. This means the piperidine nitrogen exists in its protonated, ammonium form. For this nitrogen to act as a nucleophile in reactions such as reductive amination or acylation, it must be deprotonated to the free amine. This is typically achieved by the addition of a non-nucleophilic base to the reaction mixture. The choice of base is critical to avoid unwanted side reactions and is dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination of the Piperidine Nitrogen

Reductive amination is a robust and widely used method for the formation of C-N bonds and is a cornerstone of library synthesis.[3] This two-step, one-pot process involves the initial formation of an iminium ion between the piperidine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding tertiary amine.

Causality Behind Experimental Choices:

-

Freeing the Amine: As the starting material is a hydrochloride salt, a base is required to neutralize the ammonium salt and generate the free secondary amine, which is the active nucleophile.[4] Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used for this purpose. An excess of the base is often employed to ensure complete deprotonation and to quench any acid generated during the reaction.

-

Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[4] Its mild nature allows for the selective reduction of the iminium ion in the presence of the unreacted carbonyl compound, preventing the premature reduction of the aldehyde or ketone starting material.[5]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are aprotic and effectively solubilize the reactants.

Step-by-Step Methodology:

-

To a stirred solution of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 2.2 eq.).

-

Stir the mixture at room temperature for 15 minutes to ensure complete deprotonation.

-

Add the desired aldehyde or ketone (1.1 eq.) to the reaction mixture.

-

Stir for an additional 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

Representative Data for Reductive Amination:

| Aldehyde/Ketone | Reaction Time (h) | Typical Yield (%) |

| Benzaldehyde | 16 | 85-95 |

| 4-Chlorobenzaldehyde | 18 | 80-90 |

| Cyclohexanone | 24 | 75-85 |

| 2-Pyridinecarboxaldehyde | 16 | 80-90 |

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Workflow for Reductive Amination

Caption: Workflow for the N-alkylation of the piperidine via reductive amination.

Protocol 2: Boc Deprotection

The Boc protecting group is strategically employed due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[6] This allows for the unmasking of the primary amine at a desired stage of the synthesis.

Causality Behind Experimental Choices:

-

Acidic Cleavage: The mechanism of Boc deprotection involves the protonation of the carbamate oxygen, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the free amine.[6]

-

Choice of Acid: Trifluoroacetic acid (TFA) is a strong acid that effectively and rapidly cleaves the Boc group. It is typically used in a mixture with a solvent like DCM. An alternative is using a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.

-

Scavengers: The liberated tert-butyl cation is a reactive electrophile that can potentially alkylate sensitive functional groups on the desired product. While less of a concern with this specific substrate, for more complex molecules, scavengers like triisopropylsilane (TIS) or anisole can be added to trap the t-butyl cation.

Step-by-Step Methodology:

-

Dissolve the Boc-protected piperidine derivative (1.0 eq.) in dichloromethane (DCM, 0.1 M).

-

Add trifluoroacetic acid (TFA, 10-20 eq., typically a 20-50% v/v solution in DCM).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting product is the trifluoroacetate salt of the deprotected amine. It can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted if the free amine is required.

Boc Deprotection Conditions:

| Reagent | Solvent | Temperature (°C) | Time (h) | Outcome |

| 20-50% TFA | DCM | 25 | 1-4 | Complete Deprotection |

| 4M HCl | Dioxane | 25 | 2-6 | Complete Deprotection |

Mechanism of Boc Deprotection

Caption: Acid-catalyzed mechanism of Boc deprotection.

Protocol 3: Amide Coupling to the Primary Amine

Following Boc deprotection, the newly revealed primary amine is a versatile handle for diversification through amide bond formation. A plethora of coupling reagents are available, each with its own advantages.

Causality Behind Experimental Choices:

-

Coupling Reagents:

-

Carbodiimides (EDC/DCC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying purification.[8]

-

Uronium/Aminium Salts (HATU/HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.[9] They are particularly useful for coupling sterically hindered amines or acids.

-

-

Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included in carbodiimide-mediated couplings. They act as acyl-transfer catalysts, suppressing racemization and improving yields.

-

Base: A non-nucleophilic base like DIPEA or TEA is required to neutralize the amine salt (if the deprotection product is used directly) and to facilitate the coupling reaction.

Step-by-Step Methodology (using HATU):

-

To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add the deprotected piperidine derivative (as the free amine or TFA salt, 1.1 eq.).

-

If using the TFA salt, add DIPEA (2.5 eq.). If using the free amine, add DIPEA (1.5 eq.).

-

Add HATU (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Representative Data for Amide Coupling:

| Carboxylic Acid | Coupling Reagent | Base | Typical Yield (%) |

| Benzoic Acid | HATU | DIPEA | 90-98 |

| Acetic Acid | EDC/HOBt | DIPEA | 85-95 |

| 4-Methoxybenzoic Acid | HATU | DIPEA | 90-97 |

| N-Boc-glycine | EDC/HOBt | DIPEA | 88-96 |

Note: Yields are representative and may vary based on substrates and reaction conditions.

Workflow for Amide Coupling

Caption: General workflow for amide bond formation using a coupling reagent.

Conclusion: A Versatile Tool for Library Diversification

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. Its unique structural features, including a conformationally restricted core and two orthogonal points for diversification, provide a robust platform for exploring structure-activity relationships in drug discovery programs. The protocols detailed in this application note offer a reliable foundation for the successful implementation of this reagent in reductive amination, Boc deprotection, and amide coupling reactions. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively leverage this building block to accelerate the discovery of new therapeutic candidates.

References

-

Chem-Impex. (Boc-4-aminomethyl)piperidine hydrochloride. [Link]

-

Gong, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3435-3438. [Link]

-

ResearchGate. How to remove excess 4-amino piperidine from reaction medium? [Link]

-

Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 159-166. [Link]

-

Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Katritzky, A. R., et al. (2011). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current pharmaceutical design, 17(21), 2136–2156. [Link]

-

Scribd. Coupling Reagents in Amide Synthesis. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Zhang, Y., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of separation science, 46(11), e202300067. [Link]

-

Tourwé, D., et al. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Tetrahedron, 65(16), 3124-3132. [Link]

-

Royal Society of Chemistry. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]

-

Shi, F., et al. (2011). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 13(12), 3351-3356. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

- Google Patents. Novel process for synthesis of heteroaryl-substituted urea compounds.

-

Chemsrc. 1-Boc-4-(Aminomethyl)piperidine. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

Sources

- 1. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hepatochem.com [hepatochem.com]

- 8. bachem.com [bachem.com]

- 9. scribd.com [scribd.com]

The Strategic Application of 4-(Boc-aminomethyl)-4-methylpiperidine Hydrochloride in Asymmetric Synthesis: A Guide for Drug Discovery

Introduction: Unlocking Complex Chiral Architectures

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a privileged structure, integral to the design of a vast array of therapeutic agents.[1] Its conformational rigidity and capacity for stereospecific substitution make it an ideal framework for engaging biological targets with high affinity and selectivity. Within this class of compounds, 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride has emerged as a critical chiral building block for the construction of complex molecules, most notably in the development of potent antiviral agents. This guide provides an in-depth exploration of its application, focusing on the strategic incorporation of this versatile intermediate into advanced synthetic routes, supported by detailed protocols and mechanistic insights.

While not classically employed as a removable chiral auxiliary, 4-(Boc-aminomethyl)-4-methylpiperidine serves as a foundational chiral scaffold. Its stereochemistry is preserved and translated into the final product, making its initial synthesis and subsequent functionalization critical determinants of the target molecule's ultimate biological activity. This approach is exemplified in the synthesis of piperazino-piperidine amide analogs, a class of compounds that includes potent CCR5 antagonists for the treatment of HIV-1 infection.[2][3]

Core Application: Synthesis of Piperazino-Piperidine Based CCR5 Antagonists

A primary and well-documented application of 4-(Boc-aminomethyl)-4-methylpiperidine is its role as a key intermediate in the synthesis of CCR5 antagonists, such as Sch-350634.[4] These molecules function by blocking the entry of the HIV virus into host cells. The synthesis leverages the piperidine derivative as a central scaffold to which other pharmacophoric elements are appended.

The general synthetic strategy involves the coupling of the deprotected 4-aminomethyl-4-methylpiperidine core with a suitably functionalized piperazine derivative, followed by the introduction of the final amide component. The Boc (tert-butoxycarbonyl) protecting group on the aminomethyl moiety is crucial for selective functionalization and is typically removed under acidic conditions immediately prior to the coupling step.

Conceptual Workflow for CCR5 Antagonist Synthesis

The following diagram illustrates the logical flow for the synthesis of a piperazino-piperidine based CCR5 antagonist, highlighting the central role of the 4-(Boc-aminomethyl)-4-methylpiperidine building block.

Caption: Synthetic workflow for CCR5 antagonists.

Detailed Experimental Protocols

The following protocols are based on established synthetic routes for piperazino-piperidine based CCR5 antagonists and are intended to provide a comprehensive guide for researchers in this field.

Protocol 1: Synthesis of N'-Boc-4-methyl-4-aminopiperidine (Key Building Block)

This protocol outlines a robust method for preparing the chiral piperidine intermediate, starting from isonipecotate. The key steps involve alkylation at the 4-position, followed by a Curtius rearrangement to install the aminomethyl group.[4]

Materials:

-

Ethyl isonipecotate

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydride (NaH)

-

Methyl iodide (MeI)

-

Ammonia in methanol

-

Sodium hypobromite (prepared in situ from bromine and NaOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvents: Tetrahydrofuran (THF), Methanol (MeOH), Dichloromethane (DCM), Diethyl ether

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

N-Boc Protection of Ethyl Isonipecotate: To a solution of ethyl isonipecotate in THF, add (Boc)₂O and stir at room temperature overnight. After reaction completion (monitored by TLC), concentrate the mixture under reduced pressure and purify by column chromatography to yield N-Boc-ethyl isonipecotate.

-

Alkylation at the 4-Position: To a cooled solution (0 °C) of N-Boc-ethyl isonipecotate in anhydrous THF, add NaH portion-wise. After hydrogen evolution ceases, add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product, N-Boc-4-methyl-4-ethoxycarbonylpiperidine, is purified by column chromatography.

-

Amidation: The purified ester is dissolved in a saturated solution of ammonia in methanol and stirred in a sealed vessel at room temperature for 48 hours. The solvent is removed under reduced pressure to yield N-Boc-4-methyl-4-carboxamidopiperidine.

-

Curtius Rearrangement: The amide is subjected to a Hofmann or Curtius rearrangement. For the Hofmann rearrangement, the amide is treated with sodium hypobromite solution (prepared by adding bromine to a cold aqueous solution of NaOH) at 0 °C, followed by heating to 70 °C. After cooling, the reaction mixture is extracted with DCM. The combined organic extracts are dried and concentrated to afford the crude N'-Boc-4-methyl-4-aminopiperidine. Purification is achieved by column chromatography. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

| Step | Key Reagents | Typical Yield | Notes |

| N-Boc Protection | (Boc)₂O | >95% | Standard protection procedure. |

| Alkylation | NaH, MeI | 70-80% | Anhydrous conditions are crucial. |

| Amidation | NH₃ in MeOH | >90% | Requires a sealed reaction vessel. |

| Curtius Rearrangement | NaOBr | 60-70% | Temperature control is important for selectivity. |

Protocol 2: Synthesis of a Piperazino-Piperidine Amide Analog (e.g., Sch-350634)

This protocol describes the coupling of the chiral piperidine building block with a functionalized piperazine and subsequent amide bond formation.[3][4]

Materials:

-

N'-Boc-4-methyl-4-aminopiperidine hydrochloride

-

4M HCl in dioxane

-

Triethylamine (TEA)

-

A suitable piperazine intermediate (e.g., a pre-formed amide with a leaving group)

-

A carboxylic acid for the final amide coupling (e.g., a substituted pyrimidine carboxylic acid)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole)

-

Organic solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

-

Boc Deprotection: Suspend N'-Boc-4-methyl-4-aminopiperidine hydrochloride in DCM and add 4M HCl in dioxane. Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC. Concentrate the reaction mixture under reduced pressure to obtain the deprotected piperidine dihydrochloride salt.

-

Coupling with Piperazine Intermediate: Dissolve the deprotected piperidine salt and the piperazine intermediate in DMF. Add a suitable base, such as triethylamine, to neutralize the hydrochloride salt. The coupling can proceed via an Sₙ2 reaction if the piperazine intermediate has a good leaving group, or through reductive amination if coupling with a ketone. Stir the reaction at room temperature or with gentle heating until completion.

-

Final Amide Coupling: To a solution of the product from the previous step in DMF, add the desired carboxylic acid, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA). Stir the reaction at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or preparative HPLC.

| Step | Key Reagents | Typical Yield | Notes |

| Boc Deprotection | 4M HCl in dioxane | Quantitative | The resulting dihydrochloride salt is often used directly. |

| Piperazine Coupling | TEA, Piperazine derivative | 50-70% | The choice of piperazine intermediate dictates the specific conditions. |

| Amide Coupling | HATU, DIPEA, Carboxylic acid | 60-80% | HATU is a highly efficient coupling reagent. |

Mechanistic Considerations and Causality in Synthesis

The successful synthesis of complex chiral molecules using 4-(Boc-aminomethyl)-4-methylpiperidine hinges on a deep understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions.

-

The Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is instrumental in this synthetic strategy. It serves two primary purposes: 1) It deactivates the piperidine nitrogen towards undesired side reactions during the alkylation and Curtius rearrangement steps. 2) It allows for the selective deprotection of the exocyclic amine without affecting other functionalities in the molecule, enabling a modular and convergent synthetic approach.[3]

-

Stereochemical Integrity: The chirality of the final product is dictated by the stereochemistry of the starting 4-(Boc-aminomethyl)-4-methylpiperidine. The synthetic route described for this building block from achiral precursors results in a racemic mixture. For the synthesis of enantiomerically pure final products, a chiral resolution of an intermediate or an asymmetric synthesis of the building block itself would be necessary. In the context of its use as a building block, the inherent chirality is transferred, not induced.

-

Choice of Coupling Chemistry: The selection of the coupling strategy for joining the piperidine and piperazine moieties is critical. Reductive amination offers a direct route if one of the coupling partners bears a carbonyl group. Alternatively, nucleophilic substitution with a suitable leaving group on one of the fragments provides a robust and often high-yielding connection. The choice between these methods depends on the availability of starting materials and the overall convergency of the synthetic plan.

Conclusion and Future Perspectives

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is a valuable and versatile chiral building block in modern drug discovery. Its application in the synthesis of CCR5 antagonists for HIV-1 therapy showcases its utility in constructing complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate. Future advancements in the asymmetric synthesis of this piperidine derivative will further enhance its value by providing direct access to enantiomerically pure forms, thereby streamlining the synthesis of chiral drug candidates. The continued exploration of new coupling strategies and the application of this building block in the synthesis of other classes of therapeutic agents will undoubtedly solidify its place in the medicinal chemist's toolbox.

References

- Gill, G.S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(10), 2475-2478.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Palani, A., et al. (2001). Discovery of 4-substituted piperidine-based CCR5 antagonists. Journal of medicinal chemistry, 44(21), 3339-3342.

- This protocol is a representative synthesis based on the general strategies outlined in Gill, G.S., et al. (2004).